2,3-Difluorobenzamide
Overview
Description
2,3-Difluorobenzamide is a chemical compound that is part of the benzamide family, characterized by the presence of a benzene ring substituted with an amide group and two fluorine atoms. The specific placement of the fluorine atoms at the 2 and 3 positions of the benzene ring distinguishes this compound from other benzamides. The presence of fluorine atoms can significantly alter the chemical and physical properties of the molecule, affecting its reactivity and interactions with other substances.
Synthesis Analysis
The synthesis of compounds related to 2,3-difluorobenzamide can involve diverse transformations of benzamide derivatives. For instance, 2-alkylthiobenzamides have been used as starting materials to synthesize various heterocyclic compounds. In one study, these transformations were mediated by Selectfluor, a reagent known for its ability to facilitate fluorination reactions. The process involves selective cleavage of the carbon-sulfur bond, leading to the formation of different cyclic structures .
Molecular Structure Analysis
The molecular structure of 2,3-difluorobenzamide would be expected to exhibit the influence of the electron-withdrawing fluorine atoms on the benzene ring. This could affect the electron density distribution within the molecule, potentially impacting its reactivity. The abstracts provided do not directly discuss the molecular structure of 2,3-difluorobenzamide, but the structural analysis of related compounds, such as those obtained from the reaction of hexafluoropropene with 2-aminobenzamide, suggests that the introduction of fluorine atoms can lead to competitive cyclization reactions, resulting in the formation of different products .
Chemical Reactions Analysis
The chemical reactions involving 2,3-difluorobenzamide or its related compounds can be quite complex. For example, the reaction of hexafluoropropene with 2-aminobenzamide leads to competitive cyclization, yielding different products depending on the closure of the imidoyl fluoride intermediate. The ratio of the products formed remains constant across a range of reaction temperatures, indicating a kinetically controlled process . This suggests that 2,3-difluorobenzamide could also participate in various chemical reactions, potentially leading to a diverse array of products depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
Scientific Research Applications
Antibacterial Applications
2,6-Difluorobenzamides, closely related to 2,3-Difluorobenzamide, have shown significant promise as antibacterial drugs. They have been found to interfere with bacterial cell division by inhibiting the protein FtsZ, a crucial component in the bacterial cell cycle. This inhibition has been particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Such compounds, including variants like 1,4-tetrahydronaphthodioxane benzamides, have achieved sub-micromolar Minimum Inhibitory Concentrations (MICs) against these pathogens (Straniero et al., 2023). Additionally, a structure-activity relationship (SAR) study identified chiral 2,6-difluorobenzamides as potent antistaphylococcal compounds, further underscoring their potential in combating bacterial infections (Chiodini et al., 2015).
Biochemical Synthesis and Production
The biochemical synthesis of 2,6-difluorobenzamide, a compound structurally similar to 2,3-Difluorobenzamide, has been a subject of study due to its importance as a pesticide intermediate. Efficient production methods using recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans have been developed for this purpose. This biocatalytic process has been optimized for temperature, pH, and substrate loading, yielding significant amounts of 2,6-difluorobenzamide without by-products, demonstrating an environmentally friendly and economical approach (Yang et al., 2018). Another study explored the synthesis of 2,6-difluorobenzamide through a high-yield, less polluting process from 2,6-dichlorobenzonitrile, highlighting the environmental advantages of this method (Xiu-lian, 2009).
Agrochemical Intermediate
The utilization of 2,6-difluorobenzamide as an intermediate in the synthesis of agrochemicals, especially in the production of insecticides like Teflubenzuron, has been documented. This process involves several steps, including the synthesis of 2,6-difluorobenzamide from 2,6-dichlorobenzonitrile and its subsequent use in creating benzoylurea insecticides (Lu Yang, 2006).
Green Chemistry and Environmental Considerations
Research has also focused on the green chemistry aspects of synthesizing compounds like 2,6-difluorobenzamide. A study explored a non-catalytic hydrolysis method in high-temperature liquid water to produce 2,6-difluorobenzamide from 2,6-difluorobenzonitrile. This method is environmentally friendly and avoids the pollution typically associated with inorganic acid/base catalyzed hydrolysis, providing a greener and more sustainable approach to the synthesis of such compounds (Haoming, 2011).
Safety And Hazards
“2,3-Difluorobenzamide” is classified as a skin irritant (Category 2), serious eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2,3-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAINDMVKSETGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171442 | |
Record name | 2,3-Difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorobenzamide | |
CAS RN |
18355-75-4 | |
Record name | 2,3-Difluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18355-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018355754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18355-75-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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